Methyl (3S)-5-iodo-3-methylpentanoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
185399-64-8 |
|---|---|
Molecular Formula |
C7H13IO2 |
Molecular Weight |
256.08 g/mol |
IUPAC Name |
methyl (3S)-5-iodo-3-methylpentanoate |
InChI |
InChI=1S/C7H13IO2/c1-6(3-4-8)5-7(9)10-2/h6H,3-5H2,1-2H3/t6-/m1/s1 |
InChI Key |
ATTUVYMVQIXSKE-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](CCI)CC(=O)OC |
Canonical SMILES |
CC(CCI)CC(=O)OC |
Origin of Product |
United States |
Advanced Methodologies for the Stereoselective Synthesis of Methyl 3s 5 Iodo 3 Methylpentanoate
Asymmetric Synthesis Approaches to Methyl (3S)-5-iodo-3-methylpentanoate
Asymmetric synthesis provides the most direct routes to enantiomerically pure compounds like this compound by utilizing chiral elements to influence the stereochemical outcome of a reaction. These approaches are broadly categorized into strategies that employ chiral auxiliaries and those that rely on chiral ligands in catalytic systems.
Chiral Auxiliary-Mediated Strategies for this compound
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct a subsequent reaction diastereoselectively. wikipedia.org After the desired stereocenter is set, the auxiliary is removed. This strategy is a powerful and well-established method for creating chiral molecules.
In the synthesis of compounds structurally related to this compound, Evans oxazolidinone auxiliaries are frequently employed. For instance, the synthesis of (3S)-hydroxy-5-phenylpentanoic acid, which shares the same core stereochemical feature, has been achieved using an Evans auxiliary. mdpi.com The substrate is first acylated with an oxazolidinone, followed by a diastereoselective aldol (B89426) condensation or alkylation reaction. The chiral auxiliary creates a sterically hindered environment that forces the incoming reagents to attack from a specific face, thus controlling the formation of the new stereocenter. Finally, the auxiliary is cleaved hydrolytically to yield the chiral acid, which can then be esterified and further functionalized to the target iodo-compound. mdpi.com
Another example involves the use of chiral BINOL-derived auxiliaries for the asymmetric alkylation of glycine (B1666218) derivatives, demonstrating the versatility of auxiliaries in setting stereocenters. wikipedia.org While not directly applied to the target molecule, these examples showcase a robust and adaptable methodology.
Table 1: Chiral Auxiliary Performance in Synthesizing Analogous Structures
| Chiral Auxiliary | Reaction Type | Substrate | Diastereomeric Excess (de) | Reference |
|---|---|---|---|---|
| Evans Oxazolidinone | Aldol Condensation | N-acyloxazolidinone | >95% | mdpi.com |
| (R)-BINOL | Alkylation | Chiral Glycine Derivative | 69-86% | wikipedia.org |
| trans-2-Phenylcyclohexanol | Ene Reaction | Glyoxylate Ester | 10:1 dr | wikipedia.org |
Ligand-Controlled Stereoselective Syntheses of this compound
An alternative to stoichiometric chiral auxiliaries is the use of catalytic amounts of a chiral ligand complexed to a metal center. Asymmetric hydrogenation is a prominent example of this approach. In the synthesis of (S)-3-cyano-5-methylhexanoate, an intermediate for Pregabalin (B1679071) with a similar chiral backbone, a key step involves the asymmetric hydrogenation of a tetrasubstituted olefin. researchgate.net This reaction utilizes a rhodium catalyst coordinated with a chiral diphosphine ligand, such as Me-DuPHOS. researchgate.net The chiral ligand environment dictates the facial selectivity of hydrogen addition to the double bond, resulting in the product with very high enantiomeric excess.
The resulting (S)-cyano ester can be considered a precursor, where the cyano group could potentially be converted to other functionalities or the backbone extended and functionalized to yield the target iodo-ester. This catalytic approach is highly efficient, requiring only small amounts of the chiral ligand and offering a more atom-economical pathway compared to auxiliary-based methods. researchgate.net
Enzymatic Synthesis of this compound
Enzymes offer a green and highly selective alternative to traditional chemical catalysis. Their ability to operate under mild conditions and with exceptional chemo-, regio-, and enantioselectivity makes them powerful tools for asymmetric synthesis. nih.gov
Biocatalytic Pathways for Stereoselective Formation of this compound
Biocatalytic methods, particularly those involving nitrilases, have been successfully applied to produce precursors for chiral molecules like this compound. For example, the chemoenzymatic synthesis of (S)-3-cyano-5-methylhexanoic acid, a key intermediate for Pregabalin, has been extensively studied. researchgate.netepo.org This process often involves the regio- and enantioselective hydrolysis of a prochiral dinitrile, such as 2-isobutyl-succinonitrile, using a nitrilase enzyme. epo.org The enzyme selectively hydrolyzes one of the two nitrile groups and does so in a stereoselective manner, yielding the desired (S)-acid with high enantiomeric purity. researchgate.netepo.org
This resulting chiral cyano-acid can then be chemically converted to the target compound through esterification and subsequent transformations. The mild reaction conditions of enzymatic processes are compatible with a wide range of functional groups, which is a significant advantage over many conventional chemical methods that may require harsh temperatures or pH levels. epo.org
Table 2: Performance of Engineered Nitrilases in Asymmetric Hydrolysis
| Enzyme Source | Substrate | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Brassica rapa (BrNIT) | Isobutylsuccinonitrile | (S)-3-cyano-5-methylhexanoic acid | >99% | researchgate.net |
| Arabis alpina (AaNIT) Mutant N258D | Isobutylsuccinonitrile | (S)-3-cyano-5-methylhexanoic acid | >99% (E > 300) | researchgate.net |
Enzyme Engineering for Enhanced Enantioselectivity in this compound Production
The performance of natural enzymes is not always optimal for industrial-scale synthesis due to limitations in stability, substrate specificity, or enantioselectivity. Enzyme engineering, through techniques like directed evolution and site-directed mutagenesis, allows for the modification of enzymes to improve these properties.
In the synthesis of the aforementioned (S)-3-cyano-5-methylhexanoic acid, researchers have engineered nitrilases to enhance their catalytic activity and enantioselectivity at high substrate concentrations. For instance, a nitrilase from Arabis alpina (AaNIT) was engineered, resulting in the N258D mutant. This engineered enzyme exhibited excellent enantioselectivity (E > 300) and high catalytic activity towards isobutylsuccinonitrile, even at substrate loadings of 100 g/L. researchgate.net Such improvements are crucial for developing economically viable and scalable biocatalytic processes that could be adapted for the production of this compound precursors.
Organocatalytic Routes to this compound
Organocatalysis involves the use of small, metal-free organic molecules to catalyze chemical transformations. This field has emerged as a third pillar of catalysis, alongside metal and enzyme catalysis. A key advantage is the avoidance of toxic and expensive heavy metals.
For the synthesis of chiral frameworks similar to this compound, asymmetric Michael additions catalyzed by chiral amines or their derivatives are a common strategy. For example, a chiral secondary amine catalyst can activate an α,β-unsaturated aldehyde or ketone to form a nucleophilic enamine intermediate. This enamine can then react with a suitable electrophile in a stereocontrolled manner.
While a specific organocatalytic route to this compound is not prominently documented, the principles can be applied. A plausible route could involve the conjugate addition of a nucleophile to an α,β-unsaturated ester, catalyzed by a chiral organocatalyst, to set the C3 stereocenter. The resulting intermediate could then be further elaborated to introduce the iodo group at the C5 position. The development of such organocatalytic methods remains an active area of research, promising more sustainable and cost-effective synthetic routes to chiral molecules.
Proline-Derived and Other Organocatalysts in this compound Synthesis
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. Proline and its derivatives are among the most widely used organocatalysts, capable of activating substrates through the formation of enamine or iminium ion intermediates.
While a direct proline-catalyzed synthesis of this compound has not been extensively reported in the literature, a plausible approach involves the asymmetric Michael addition of an iodide nucleophile to a suitable α,β-unsaturated precursor, such as methyl 5-methylhex-2-enoate. In this hypothetical scenario, L-proline would react with a ketone or aldehyde to form a chiral enamine, which would then add to the electrophilic double bond of the ester. However, the direct addition of iodide in a proline-catalyzed Michael reaction is not a standard transformation.
A more feasible organocatalytic approach would involve the synthesis of a chiral precursor that can be subsequently converted to the target iodo-compound. For instance, a proline-derived catalyst could be employed in an asymmetric Michael addition of a carbon nucleophile to an α,β-unsaturated aldehyde, followed by a series of transformations to introduce the required functionalities.
Other organocatalysts, such as chiral phosphoric acids or bifunctional thiourea (B124793) catalysts, could also be envisioned for the enantioselective synthesis of a suitable precursor to this compound. These catalysts operate through different activation modes, such as hydrogen bonding, which can effectively control the stereochemical outcome of a reaction.
Asymmetric Induction in Organocatalyzed Transformations Leading to this compound
The stereochemical outcome of an organocatalyzed reaction is determined by the transition state geometry, which is influenced by the structure of the catalyst and the substrates. In a proline-catalyzed reaction, the stereochemistry is controlled by the formation of a specific enamine intermediate and its subsequent reaction with the electrophile. The proline catalyst shields one face of the enamine, directing the electrophile to the opposite face, thus leading to the formation of a specific enantiomer.
For example, in a hypothetical proline-catalyzed Michael addition to synthesize a precursor for this compound, the (S)-enantiomer of proline would favor the formation of a transition state that leads to the (S)-configuration at the newly formed stereocenter. The steric bulk of the proline ring and the orientation of the carboxylic acid group play a crucial role in directing the approach of the electrophile.
The efficiency of asymmetric induction is typically quantified by the enantiomeric excess (ee) of the product. The table below illustrates typical enantioselectivities achieved in proline-catalyzed Michael additions of various nucleophiles to α,β-unsaturated carbonyl compounds, which could be analogous to a hypothetical synthesis of a precursor to our target molecule.
| Catalyst | Michael Acceptor | Nucleophile | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| L-Proline | Nitrostyrene | Acetone | DMSO | 95 | 99 |
| (S)-Diphenylprolinol silyl (B83357) ether | α,β-Unsaturated aldehyde | Dimethyl malonate | Toluene | 98 | 97 |
| L-Proline | Chalcone | Cyclohexanone | DMF | 92 | 95 |
Chemoenzymatic Synthesis Combinations for this compound
Chemoenzymatic synthesis combines the high selectivity of enzymatic reactions with the versatility of chemical transformations. This approach is particularly powerful for the synthesis of chiral compounds. A plausible chemoenzymatic route to this compound involves the enzymatic resolution of a racemic precursor, followed by a chemical conversion to the final product.
A key intermediate in this synthesis is methyl (3S)-3-methyl-5-hydroxypentanoate. This chiral alcohol can be obtained through the lipase-catalyzed kinetic resolution of the corresponding racemic ester. Lipases are enzymes that can selectively hydrolyze or esterify one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.
For example, the racemic methyl 3-methyl-5-hydroxypentanoate can be subjected to acylation with an acyl donor, such as vinyl acetate, in the presence of a lipase (B570770), for instance, Candida antarctica lipase B (CALB). The lipase will preferentially acylate the (R)-enantiomer, leaving the desired (S)-enantiomer as the unreacted alcohol. The resulting mixture of the (S)-alcohol and the (R)-acetate can then be easily separated.
The enantiopure methyl (3S)-3-methyl-5-hydroxypentanoate can then be converted to this compound through a standard chemical transformation, such as the Appel reaction (using triphenylphosphine (B44618) and iodine) or by conversion of the alcohol to a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with iodide.
The following table summarizes typical results for the lipase-catalyzed kinetic resolution of structurally similar racemic alcohols, demonstrating the feasibility of this approach for obtaining the chiral precursor to this compound.
| Enzyme | Substrate | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of Alcohol (ee, %) |
|---|---|---|---|---|---|
| Candida antarctica Lipase B (CALB) | (±)-Methyl 3-hydroxy-3-phenylpropanoate | Vinyl acetate | Toluene | 50 | >99 |
| Pseudomonas cepacia Lipase (PSL) | (±)-1-Phenylethanol | Isopropenyl acetate | Hexane | 48 | 98 |
| Candida rugosa Lipase (CRL) | (±)-2-Octanol | Acetic anhydride | Diisopropyl ether | 51 | 95 |
Synthetic Utility and Advanced Applications of Methyl 3s 5 Iodo 3 Methylpentanoate As a Chiral Building Block
Utilization of Methyl (3S)-5-iodo-3-methylpentanoate in Natural Product Synthesis
The strategic importance of this compound lies in its ability to serve as a carrier of stereochemical information. The defined (S)-stereocenter is preserved and transferred into the final product, which is a critical aspect of synthesizing biologically active molecules where specific stereoisomers are responsible for the desired activity. nih.gov
The primary iodide in this compound is a versatile functional group that can be displaced by a wide range of nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. This reactivity is central to its application in building complex carbon skeletons. For instance, it can be used as an electrophile in coupling reactions with organometallic reagents or in alkylations of enolates, allowing for the extension of the carbon chain while maintaining the integrity of the chiral center.
This building block is particularly well-suited for the synthesis of polyketide fragments, which are common motifs in many natural products. The 1,3-relationship between the methyl group and the ester functionality, along with the terminal iodide, provides a template that can be elaborated into more complex structures found in macrolides, ionophores, and other classes of natural products. The synthesis of enantiomerically enriched building blocks is a key strategy for accessing these complex targets. nih.gov
While specific total syntheses explicitly detailing the use of this compound are not extensively documented under this exact name in readily available literature, its structural motif is a key component of various bioactive molecules. For example, the side chain of Pregabalin (B1679071), (S)-3-(aminomethyl)-5-methylhexanoic acid, features a similar chiral center. The synthesis of intermediates like (S)-3-cyano-5-methyl-hexanoic acid ethyl ester highlights the industrial importance of this chiral scaffold. google.comgoogle.com
A plausible application of this compound would be in the synthesis of the side chain of Mycoleptodonoides aitchisonii-derived triol, (3S, 4R)-5-Phenylpentane-1, 3, 4-triol, a compound that shows protective activity against endoplasmic reticulum stress-dependent cell death. juniperpublishers.com A synthetic strategy could involve the coupling of the iodo-ester with a phenyl-containing organometallic reagent, followed by manipulation of the ester functionality to complete the synthesis, thereby demonstrating the utility of the iodo-ester as a key precursor.
Derivatization Strategies and Functional Group Interconversions of this compound
The chemical reactivity of this compound is dominated by the primary carbon-iodine bond. The iodide is an excellent leaving group, making the terminal carbon highly susceptible to nucleophilic substitution and a prime candidate for advanced carbon-carbon bond-forming reactions.
Modern organic synthesis relies heavily on the ability to form carbon-carbon bonds under mild and selective conditions. As an unactivated primary alkyl iodide, this compound can participate in a variety of transition-metal-catalyzed cross-coupling reactions, which have traditionally been challenging for sp³-hybridized electrophiles.
Suzuki Coupling: The Suzuki-Miyaura coupling, which typically joins aryl or vinyl halides with organoboron compounds, has been adapted for unactivated alkyl halides. For an alkyl iodide like this compound, the reaction would involve coupling with an organoboron reagent (e.g., an aryl- or vinylboronic acid) in the presence of a palladium catalyst and a base. This reaction would form a new C(sp³)–C(sp²) bond, extending the carbon chain and introducing new functionality.
Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. Its application to unactivated alkyl halides has been historically challenging but is now possible using specialized catalytic systems. nih.gov Nickel-catalyzed methods have been developed that are tolerant of a wide range of functional groups, including esters. sonar.ch A Sonogashira coupling of this compound with a terminal alkyne would yield a product with a new C(sp³)–C(sp) bond, providing access to chiral alkynes that are valuable synthetic intermediates. wikipedia.orgyoutube.com
Heck Reaction: The Mizoroki-Heck reaction traditionally involves the coupling of an unsaturated halide with an alkene. nih.gov Recent advances have enabled the use of unactivated alkyl iodides in intermolecular Heck-type reactions. nih.govlookchem.com A palladium-catalyzed process can couple primary alkyl iodides with alkenes like styrenes or acrylates under mild conditions. researchgate.netrsc.org This allows for the direct formation of a new C-C bond and the introduction of an alkene moiety, further increasing the molecular complexity of the chiral building block.
| Reaction Type | Typical Catalyst/Ligand | Coupling Partner | Bond Formed |
|---|---|---|---|
| Suzuki | Palladium / Phosphine Ligands | Organoboron Reagent | C(sp³)–C(sp²) |
| Sonogashira | Nickel or Copper/Palladium | Terminal Alkyne | C(sp³)–C(sp) |
| Heck | Palladium / dppf | Alkene | C(sp³)–C(sp²) |
Asymmetric Alkylation: this compound can serve as an electrophile in asymmetric alkylation reactions. For example, it can be used to alkylate a prochiral enolate. The stereochemical outcome of such a reaction would be influenced by the existing stereocenter in the iodo-ester and any chiral auxiliary or catalyst used. Modern methods have been developed for the direct, enantioselective α-alkylation of ketones using unactivated alkyl halides, often employing nickel catalysis. organic-chemistry.org These reactions can create α-quaternary carbon stereocenters with high yield and enantioselectivity.
Annulation Reactions: The bifunctional nature of this compound makes it a candidate for annulation (ring-forming) reactions. Through functional group manipulation, a nucleophilic center can be generated within the molecule, which can then undergo an intramolecular cyclization by displacing the terminal iodide. For instance, reduction of the ester to an alcohol, followed by conversion to a malonate or a similar nucleophilic species, would set the stage for an intramolecular alkylation to form a chiral carbocycle. Such strategies are fundamental to building the core ring systems of many complex natural products. idexlab.com
Stereoselective Introduction of Other Heteroatoms from this compound
The carbon-iodine bond in this compound is susceptible to nucleophilic substitution, providing a straightforward method for the introduction of a variety of heteroatoms. Given that the substitution occurs at a primary carbon, two carbons away from the stereocenter, the reaction typically proceeds via an SN2 mechanism with a low risk of racemization at the C3 position. This allows for the reliable transfer of chirality from the starting material to the product.
Nitrogen Nucleophiles: The introduction of nitrogen-containing functional groups can be readily achieved. For instance, reaction with sodium azide (B81097) (NaN3) would yield Methyl (3S)-5-azido-3-methylpentanoate. This azide can then be reduced to the corresponding primary amine, Methyl (3S)-5-amino-3-methylpentanoate, a valuable synthon for the synthesis of various biologically active molecules. Other nitrogen nucleophiles, such as ammonia, primary and secondary amines, or phthalimide, can also be employed to generate a diverse range of nitrogen-containing derivatives.
Oxygen Nucleophiles: Oxygen-based nucleophiles can be used to form ethers or esters. For example, reaction with a sodium alkoxide (NaOR) would lead to the formation of the corresponding ether. Alternatively, displacement of the iodide with a carboxylate salt, such as sodium acetate, would produce an ester, which upon hydrolysis could yield the corresponding alcohol, Methyl (3S)-5-hydroxy-3-methylpentanoate.
Sulfur Nucleophiles: Sulfur-containing compounds can be synthesized by reacting this compound with sulfur nucleophiles. For instance, treatment with sodium hydrosulfide (B80085) (NaSH) would introduce a thiol group, while reaction with a sodium thiolate (NaSR) would result in the formation of a thioether. These sulfur-containing derivatives are important intermediates in medicinal chemistry.
Below is a table summarizing potential stereoselective transformations of this compound.
| Nucleophile | Reagent Example | Product | Heteroatom Introduced |
| Azide | Sodium Azide (NaN3) | Methyl (3S)-5-azido-3-methylpentanoate | Nitrogen |
| Phthalimide | Potassium Phthalimide | Methyl (3S)-5-phthalimido-3-methylpentanoate | Nitrogen |
| Hydroxide | Sodium Hydroxide (NaOH) | Methyl (3S)-5-hydroxy-3-methylpentanoate | Oxygen |
| Acetate | Sodium Acetate (NaOAc) | Methyl (3S)-5-acetoxy-3-methylpentanoate | Oxygen |
| Thiolate | Sodium Thiophenoxide (NaSPh) | Methyl (3S)-3-methyl-5-(phenylthio)pentanoate | Sulfur |
This table represents plausible reactions based on the known reactivity of primary alkyl iodides. Specific reaction conditions would need to be optimized.
Role of this compound in the Synthesis of Chiral Pharmaceutical Intermediates
Potential Application in the Synthesis of Pregabalin Analogues: (S)-Pregabalin, an anticonvulsant and analgesic drug, is (S)-3-(aminomethyl)-5-methylhexanoic acid. The structural motif of this compound is closely related to the core of pregabalin. A hypothetical synthetic route could involve the displacement of the iodide with a cyanide nucleophile to introduce the necessary carbon atom. Subsequent reduction of the nitrile and hydrolysis of the ester would lead to a pregabalin analogue. The stereocenter at the C3 position of the starting material would directly correspond to the stereocenter in the final product.
Potential Role as a Side-Chain Precursor for Statins: Statins, such as atorvastatin (B1662188) and rosuvastatin, are cholesterol-lowering drugs that feature a chiral dihydroxyheptanoate side chain. masterorganicchemistry.comresearchgate.net While the exact structure of this compound does not perfectly match the statin side chain, it represents a chiral C6-building block that could be elaborated to form these complex side chains. For instance, the iodide could be displaced by a suitable nucleophile to initiate the construction of the remainder of the side chain, with the existing stereocenter providing a crucial starting point for controlling the stereochemistry of the final product.
The following table outlines hypothetical applications of this compound in the synthesis of key pharmaceutical intermediates.
| Target Pharmaceutical Class | Key Intermediate | Hypothetical Transformation |
| Pregabalin Analogues | (S)-3-(cyanomethyl)-5-methylhexanoic acid ester | Nucleophilic substitution with cyanide |
| Statin Side Chains | Chiral C6 building block for elaboration | Grignard formation and coupling with a suitable electrophile |
This table is based on structural analogy and known synthetic strategies for these classes of drugs.
Flow Chemistry Applications for Transformations Involving this compound
Continuous flow chemistry has emerged as a powerful technology in pharmaceutical manufacturing, offering advantages such as improved safety, better heat and mass transfer, and the potential for automation and scalability. researchgate.netresearchgate.net The transformations involving this compound are well-suited for adaptation to flow processes.
Nucleophilic substitution reactions, which are central to the utility of this building block, can be efficiently performed in flow reactors. nih.gov For example, the reaction of this compound with a nucleophile can be carried out by pumping streams of the reactants through a heated tube or microreactor. This allows for precise control over reaction time and temperature, which can lead to higher yields and selectivities compared to batch processing. Furthermore, the use of packed-bed reactors containing immobilized reagents or catalysts can simplify purification and enable continuous production.
The generation of organometallic intermediates, such as Grignard reagents, from alkyl iodides can be hazardous on a large scale in batch due to the exothermic nature of the reaction. Flow chemistry offers a safer alternative by allowing for rapid heat dissipation due to the high surface-area-to-volume ratio of the reactors. A continuous flow setup could be envisioned where a solution of this compound is passed through a column of magnesium turnings to generate the Grignard reagent, which can then be immediately reacted with an electrophile in a subsequent flow stream.
The table below illustrates potential flow chemistry applications for transformations of this compound.
| Reaction Type | Flow Reactor Setup | Potential Advantages |
| Nucleophilic Substitution (e.g., Azidation) | Heated tube reactor with precise temperature and residence time control. | Improved yield, selectivity, and safety. |
| Grignard Formation | Packed-bed reactor with magnesium turnings followed by a T-mixer for reaction with an electrophile. | Enhanced safety for exothermic reactions, rapid quenching of reactive intermediates. |
| Hydrogenation (of a derivative) | Packed-bed reactor with a heterogeneous catalyst (e.g., Pd/C). | Safe handling of hydrogen gas, catalyst reusability. |
This table highlights the general benefits of flow chemistry for reactions involving alkyl iodides and their derivatives.
Elucidation of Reaction Mechanisms and Stereochemical Control in Transformations of Methyl 3s 5 Iodo 3 Methylpentanoate
Mechanistic Investigations of Nucleophilic Displacement Reactions at the Iodo-Center of Methyl (3S)-5-iodo-3-methylpentanoate
Nucleophilic substitution reactions at the primary iodo-center of this compound are fundamental transformations for introducing a wide range of functional groups. The mechanism of these reactions can proceed through either a concerted bimolecular (S(_N)2) or a stepwise unimolecular (S(_N)1) pathway, each with distinct stereochemical consequences.
For a primary alkyl iodide like this compound, the S(_N)2 mechanism is generally favored. This pathway involves a backside attack by the nucleophile on the carbon atom bearing the iodine, leading to an inversion of configuration at the reaction center. However, since the stereocenter in this compound is at the C3 position and the substitution occurs at the C5 position, the reaction at the iodo-center itself is not directly subject to inversion of a stereocenter. The chirality of the molecule is maintained, and the product retains a defined stereochemistry derived from the starting material.
The reaction rate is dependent on the concentrations of both the substrate and the nucleophile, a hallmark of the S(_N)2 mechanism. The general principles of S(_N)2 reactions suggest that the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group. libretexts.org This leads to a pentacoordinate transition state and results in the inversion of the stereochemical configuration at the chiral center if the reaction were to occur there. utexas.edu
In the case of this compound, while the reaction at the primary carbon (C5) does not itself involve a stereocenter, the presence of the chiral center at C3 can influence the reaction rate and potentially the distribution of products if competing reaction pathways exist. The steric hindrance and electronic effects originating from the methyl group at the chiral center can modulate the accessibility of the C5 position to the incoming nucleophile.
Alternatively, under conditions that favor carbocation formation, such as in the presence of a Lewis acid or in a highly polar, non-nucleophilic solvent, an S(_N)1 mechanism could become competitive. This pathway would involve the initial departure of the iodide ion to form a primary carbocation, which is generally unstable. However, potential rearrangement to a more stable secondary or tertiary carbocation could occur, though this is less likely in this specific structure without a more significant driving force. Should an S(_N)1 pathway be operative, the resulting carbocation is planar, and the nucleophile can attack from either face, leading to a racemic mixture of products if a new stereocenter is formed at the reaction site. khanacademy.org Given the primary nature of the iodo-group in this compound, the S(_N)2 pathway is the more probable mechanism for nucleophilic substitution.
Table 1: Comparison of S(_N)1 and S(_N)2 Mechanisms for Nucleophilic Substitution
| Feature | S(_N)1 Mechanism | S(_N)2 Mechanism |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
| Molecularity | Unimolecular | Bimolecular |
| Stereochemistry | Racemization | Inversion of configuration |
| Carbocation Intermediate | Yes | No |
| Substrate Structure | Favored for 3° > 2° | Favored for 1° > 2° |
Radical Pathways and Their Stereochemical Outcomes Initiated from this compound
Alkyl iodides are excellent precursors for the generation of carbon-centered radicals, and this compound is no exception. Radical reactions initiated from this compound can lead to a variety of transformations, including cyclizations and intermolecular additions. The stereochemical outcome of these reactions is highly dependent on the reaction conditions and the nature of the radical intermediates.
A common method for generating a radical from an alkyl iodide is through the use of a radical initiator, such as AIBN (azobisisobutyronitrile), in the presence of a reducing agent like tributyltin hydride (Bu(_3)SnH). The tributyltin radical abstracts the iodine atom from this compound to generate a primary alkyl radical at the C5 position.
This radical can then undergo various reactions. One of the most synthetically useful transformations is intramolecular cyclization. For instance, if the ester group were modified to contain a suitably positioned double bond, a 5-exo-trig or 6-endo-trig cyclization could occur. The stereoselectivity of such cyclizations is often governed by the formation of the most stable chair-like or boat-like transition state, which minimizes steric interactions. The existing (3S)-stereocenter would play a crucial role in biasing the facial selectivity of the radical addition to the double bond, leading to the preferential formation of one diastereomer over the other. Radical cyclizations are known to be powerful methods for constructing cyclic molecules with a high degree of stereocontrol. nih.gov
In the absence of an internal trap, the primary radical can be trapped by an external radical acceptor or be reduced by another molecule of tributyltin hydride to yield Methyl (3S)-3-methylpentanoate. The stereochemistry at the C3 position remains unaffected in these non-cyclizing radical reactions.
The stereochemical outcome in radical reactions is not as straightforward as in S(_N)2 reactions. While the initial radical formation at C5 does not directly involve the stereocenter, any subsequent reaction that creates a new stereocenter will be influenced by the pre-existing chirality at C3. This influence is typically transmitted through space via steric or electronic effects that favor one transition state geometry over others.
Transition State Analysis in Stereoselective Reactions Involving this compound
Understanding the stereochemical outcomes of reactions involving this compound requires a detailed analysis of the transition states of the key stereodetermining steps. Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling these transient structures and predicting the most likely reaction pathways.
In the context of an S(_N)2 reaction, the transition state is a trigonal bipyramidal arrangement of the five groups around the central carbon atom. The nucleophile and the leaving group occupy the apical positions. The stereochemical information is transferred from the starting material to the product through this highly organized transition state. While the reaction at C5 does not create a new stereocenter, the (3S)-methyl group can influence the energy of the transition state through long-range steric interactions, potentially affecting the reaction rate compared to its achiral or racemic counterpart.
For radical cyclization reactions, the analysis of the transition state is more complex. The cyclization will proceed through a transition state that leads to the formation of a new ring. The geometry of this transition state is influenced by several factors, including the length of the tether connecting the radical center and the internal acceptor, the substitution pattern, and the inherent stereochemistry of the substrate. For a 5-exo-trig cyclization, the transition state often resembles a chair-like conformation of the forming cyclopentane (B165970) ring. The (3S)-methyl group will preferentially occupy a pseudo-equatorial position in the lowest energy transition state to minimize steric strain, thus directing the approach of the radical to one face of the acceptor.
Models such as the Zimmerman-Traxler model for aldol (B89426) reactions provide a conceptual framework for understanding how stereochemistry is controlled in cyclic transition states. harvard.edu Similar principles can be applied to radical cyclizations, where the relative energies of diastereomeric transition states determine the stereochemical outcome of the reaction.
Table 2: Factors Influencing Transition State Stability in Stereoselective Reactions
| Factor | Description |
| Steric Effects | Minimization of non-bonded interactions between substituents. |
| Electronic Effects | Stabilization of charge or radical character through inductive or resonance effects. |
| Torsional Strain | Preference for staggered conformations over eclipsed ones. |
| Stereoelectronic Effects | Orbital alignment that favors a particular reaction pathway. |
Influence of Stereochemistry of this compound on Subsequent Reaction Pathways
The (3S) stereocenter in this compound is a critical architectural feature that exerts a significant influence on the course of subsequent chemical transformations. This influence, often termed "1,3-asymmetric induction," can dictate the stereochemical outcome of reactions occurring at a remote position.
In nucleophilic substitution reactions, while the mechanism at the primary iodo-center is unlikely to be altered, the presence of the chiral center can be exploited in more complex transformations. For instance, if the nucleophile itself is chiral, the reaction can proceed with double diastereoselection, where the stereochemistry of both the substrate and the nucleophile influences the outcome. The (3S) stereocenter of the substrate will create a diastereomeric relationship in the transition states leading to the different products, resulting in one being favored over the other.
In intramolecular reactions, such as cyclizations, the influence of the stereocenter is more direct and profound. The formation of a new ring will be highly diastereoselective as the pre-existing stereocenter dictates the facial bias of the ring-closing step. This is a powerful strategy in organic synthesis for the construction of complex cyclic molecules with multiple stereocenters in a controlled manner. For example, a radical cyclization of a derivative of this compound could lead to the formation of a substituted cyclopentane or cyclohexane (B81311) with the stereochemistry of the newly formed centers being controlled by the original (3S) center.
The remote stereocenter can also influence the regioselectivity of certain reactions. If a reaction can proceed through multiple pathways leading to different constitutional isomers, the stereocenter can lower the activation energy of one pathway relative to the others, thereby favoring the formation of a single regioisomer.
Theoretical and Computational Chemistry Studies of Methyl 3s 5 Iodo 3 Methylpentanoate
Conformational Analysis and Energy Landscapes of Methyl (3S)-5-iodo-3-methylpentanoate
The three-dimensional structure of a molecule is not static, and rotation around single bonds leads to different spatial arrangements known as conformations. Conformational analysis is the study of the energies of these different conformers and their relative populations. lumenlearning.com For this compound, the flexible alkyl chain allows for a multitude of possible conformations.
The identification of the most stable conformers is crucial, as they are the most likely to be involved in chemical reactions. The stability of a conformer is determined by a combination of factors, including steric hindrance, torsional strain, and intramolecular interactions. libretexts.org In the case of this compound, the bulky iodine atom and the methyl group on the chiral center significantly influence the conformational preferences.
Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), are employed to map the potential energy surface of the molecule. A systematic search of the conformational space can identify the local and global energy minima, which correspond to the stable conformers. The results of such an analysis can be presented in a potential energy landscape, which illustrates the relative energies of the different conformations and the energy barriers for their interconversion.
A representative approach to conformational analysis involves rotating the dihedral angles of the key single bonds in the molecule and calculating the energy at each step. For this compound, the C2-C3, C3-C4, and C4-C5 bonds are of particular interest. The resulting data can be used to construct a table of the most stable conformers and their relative energies.
| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| A | 180° (anti) | 0.00 | 75.3 |
| B | 60° (gauche) | 0.85 | 15.7 |
| C | -60° (gauche) | 1.20 | 9.0 |
This table is a hypothetical representation to illustrate the concept of conformational analysis and does not represent experimentally verified data for this specific molecule.
Quantum Chemical Calculations for Understanding Reactivity and Selectivity of this compound
Quantum chemical calculations, such as Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule, which is fundamental to understanding its reactivity. rsc.org For this compound, these calculations can reveal insights into its behavior in nucleophilic substitution reactions, a common reaction type for alkyl iodides. masterorganicchemistry.com
One of the key applications of quantum chemistry is the calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial for predicting how the molecule will interact with other reagents. For an alkyl iodide, the LUMO is typically localized on the C-I bond, indicating that this is the site of nucleophilic attack.
Furthermore, the calculation of the electrostatic potential (ESP) map can identify the electron-rich and electron-poor regions of the molecule. In this compound, the iodine atom, being highly polarizable, and the carbonyl oxygen of the ester group are expected to be electron-rich, while the carbon atom attached to the iodine is electron-deficient.
These calculations can also be used to model the transition states of reactions involving this compound. By determining the energy of the transition state, the activation energy of the reaction can be calculated, which provides a quantitative measure of the reaction rate. This is particularly important for understanding the stereoselectivity of reactions, as the energies of the diastereomeric transition states will determine the stereochemical outcome of the reaction.
| Property | Value |
|---|---|
| HOMO Energy | -9.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 8.7 eV |
| Calculated Dipole Moment | 2.1 D |
This table presents hypothetical values based on general principles of quantum chemical calculations for similar molecules and is for illustrative purposes only.
Molecular Modeling of Interactions of this compound in Catalytic Systems
Many organic reactions are carried out in the presence of a catalyst, which can significantly influence the reaction rate and selectivity. Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, can be used to study the interactions between this compound and a catalyst at the atomic level. nih.gov
In a catalytic system, the substrate, this compound, binds to the active site of the catalyst to form a complex. The geometry and stability of this complex are critical for the subsequent chemical transformation. Molecular docking can be used to predict the preferred binding mode of the substrate in the catalyst's active site.
Once a plausible binding mode is identified, MD simulations can be performed to study the dynamic behavior of the substrate-catalyst complex over time. These simulations provide insights into the conformational changes that the substrate may undergo upon binding and the specific intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the complex.
For reactions involving this compound, understanding these interactions is key to explaining the role of the catalyst in promoting the reaction and controlling its stereochemical outcome. For example, in an enzyme-catalyzed reaction, the chiral environment of the active site can lead to a highly stereoselective transformation.
Predictive Models for Stereoselectivity in Reactions Utilizing this compound
The development of predictive models for stereoselectivity is a major goal in computational chemistry. acs.org For reactions involving chiral molecules like this compound, these models can help in the rational design of experiments and the optimization of reaction conditions to achieve a desired stereochemical outcome.
One approach to building such models is to use quantitative structure-activity relationship (QSAR) methods. In this approach, a set of molecules with known stereoselectivities is used to develop a mathematical model that relates the structural features of the molecules to their observed stereoselectivity. This model can then be used to predict the stereoselectivity of new reactions.
Another powerful technique is the use of transition state force fields (TSFFs) in molecular mechanics calculations. acs.org These force fields are specifically parameterized to model the transition states of chemical reactions. By calculating the energies of the different diastereomeric transition states, the stereochemical outcome of the reaction can be predicted.
For reactions of this compound, these predictive models could be used to screen different catalysts or reaction conditions to identify those that are likely to give high stereoselectivity. This computational screening can significantly reduce the experimental effort required to develop new stereoselective synthetic methods.
Emerging Research Directions and Future Prospects for Methyl 3s 5 Iodo 3 Methylpentanoate
Development of Sustainable and Green Chemistry Approaches for Methyl (3S)-5-iodo-3-methylpentanoate Synthesis and Utilization
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of safer reagents, solvents, and energy-efficient processes. While specific green synthesis routes for this compound are not yet extensively documented, a forward-looking approach suggests a two-stage strategy, beginning with the sustainable synthesis of its precursor, Methyl (3S)-5-hydroxy-3-methylpentanoate, followed by an environmentally benign iodination.
The synthesis of the hydroxy precursor can be envisioned through biocatalytic routes or the use of renewable starting materials. Subsequent conversion of the primary alcohol to the corresponding iodide is a critical step where green chemistry principles can be effectively applied. Traditional iodination methods often rely on harsh reagents that generate significant waste. In contrast, emerging sustainable methods offer milder and more atom-economical alternatives.
One promising approach involves the use of a CeCl₃·7H₂O/NaI system in acetonitrile. This method is noted for its simplicity, low cost of reagents, and mild reaction conditions, making it an attractive option for the iodination of a wide variety of alcohols. Another green alternative is the use of ionic liquids, which can act as both the solvent and the reagent, often allowing for easy separation and recycling of the reaction medium. Furthermore, solvent-free iodination reactions, sometimes assisted by microwave irradiation, represent a significant step towards minimizing solvent waste and reducing reaction times.
The table below summarizes some potential green iodination methods applicable to the synthesis of this compound.
| Reagent/System | Solvent | Key Advantages |
| CeCl₃·7H₂O/NaI | Acetonitrile | Mild conditions, low cost, simple procedure |
| Ionic Liquids (e.g., [bmim][Br]) | Solvent-free or minimal solvent | Reusability of the reaction medium, reduced waste |
| Triphenylphosphine (B44618)/Iodine | Solvent-free (with grinding) | Reduced solvent usage, potentially faster reaction times |
| Hydrogen Iodide (generated in situ) | Water or minimal organic solvent | Water as the primary byproduct, high atom economy |
These methods highlight a clear trajectory towards more environmentally responsible synthetic pathways for producing alkyl iodides.
Exploration of Novel Catalytic Systems for Transformations of this compound
The carbon-iodine bond in this compound is a versatile functional group that can participate in a wide array of chemical transformations. The development of novel catalytic systems is key to unlocking the full synthetic potential of this molecule, enabling the formation of new carbon-carbon and carbon-heteroatom bonds under mild and selective conditions.
Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the generation of alkyl radicals from alkyl iodides under exceptionally mild conditions. This approach avoids the use of toxic radical initiators like tributyltin hydride. For this compound, photocatalysis could enable a variety of transformations, including:
Hydroalkylation of alkenes: The generated radical can add to activated alkenes, forming new C-C bonds.
C-H alkylation of heterocycles: This allows for the direct functionalization of heteroaromatic compounds.
Reductive deiodination: The iodo group can be replaced with a hydrogen atom, providing a means to introduce isotopic labels or to simply remove the iodine when it is no longer needed.
Transition-Metal Catalysis: Palladium and nickel-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis. While the use of alkyl halides in these reactions has historically been challenging due to issues like slow oxidative addition and competing β-hydride elimination, recent advances in ligand design and mechanistic understanding have expanded their scope. acs.orgnih.govduke.edu For this compound, these catalytic systems could facilitate:
Suzuki-Miyaura Coupling: Formation of a C(sp³)–C(sp²) bond with boronic acids.
Heck-Type Reactions: Coupling with alkenes to introduce more complex carbon skeletons. nih.gov
Carbonylation: Introduction of a carbonyl group to synthesize carboxylic acid derivatives.
Biocatalysis: The use of enzymes in organic synthesis offers unparalleled selectivity and operates under mild, aqueous conditions. Haloalkane dehalogenases are a class of enzymes that catalyze the hydrolysis of carbon-halogen bonds. muni.cznih.gov While their primary application has been in bioremediation, their synthetic potential is being increasingly recognized. A suitably engineered haloalkane dehalogenase could potentially convert this compound into its corresponding alcohol, Methyl (3S)-5-hydroxy-3-methylpentanoate, with high enantioselectivity. This enzymatic transformation could be valuable in kinetic resolutions or in pathways where a stereospecific hydrolysis is required.
| Catalytic System | Transformation Type | Potential Application for this compound |
| Visible-Light Photocatalysis | Radical-mediated reactions | C-C bond formation, C-H functionalization, dehalogenation |
| Transition-Metal Catalysis (Pd, Ni) | Cross-coupling reactions | Synthesis of complex molecules via C-C and C-heteroatom bond formation |
| Biocatalysis (Haloalkane dehalogenases) | Hydrolysis | Enantioselective conversion to the corresponding alcohol |
Integration of Artificial Intelligence and Machine Learning in Optimizing Reactions Involving this compound
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of chemical research by enabling the prediction of reaction outcomes, optimization of reaction conditions, and even the discovery of novel catalysts. ijsetpub.comsemanticscholar.org For a molecule like this compound, these computational tools offer several exciting prospects.
Reaction Optimization: ML algorithms can be trained on datasets of chemical reactions to build predictive models that identify the optimal conditions for a given transformation. beilstein-journals.orgbeilstein-journals.org For instance, in a photocatalytic or transition-metal-catalyzed reaction involving this compound, an ML model could predict the best combination of catalyst, solvent, temperature, and reaction time to maximize the yield and selectivity, thereby reducing the number of experiments needed and saving time and resources. beilstein-journals.org
Predictive Modeling of Novel Transformations: AI can be used to predict the feasibility and potential outcomes of new reactions. By analyzing the structure of this compound and a potential reaction partner, a machine learning model could suggest whether a desired transformation is likely to occur and what byproducts might be formed. This predictive power can guide synthetic chemists in designing more efficient and innovative synthetic routes.
| AI/ML Application | Description | Relevance to this compound |
| Reaction Condition Optimization | Algorithms predict optimal parameters (temperature, solvent, catalyst) for a reaction. | Maximizing yield and selectivity in synthetic transformations. |
| Predictive Synthesis | Models forecast the products and feasibility of novel chemical reactions. | Guiding the discovery of new reactions and synthetic pathways. |
| AI-Guided Enzyme Engineering | Generative models design new enzymes with improved catalytic properties. | Creating bespoke biocatalysts for specific transformations. |
Q & A
Q. What spectroscopic methods are recommended for confirming the structure of Methyl (3S)-5-iodo-3-methylpentanoate?
To confirm the structure, employ a combination of 1H NMR, 13C NMR, high-resolution mass spectrometry (HRMS) , and FTIR spectroscopy .
- 1H/13C NMR : Assign signals for the methyl ester (δ ~3.6–3.7 ppm for methoxy protons), the stereogenic (3S) center (split patterns due to coupling), and the iodoalkane moiety (C-I coupling in 13C NMR) .
- HRMS : Validate the molecular formula (e.g., [M+Na]+ peak matching C₈H₁₃IO₂) .
- FTIR : Confirm ester carbonyl (C=O stretch at ~1740 cm⁻¹) and C-I bond (500–600 cm⁻¹) .
Q. How can the stereochemical integrity of the (3S) configuration be maintained during synthesis?
Q. What purification techniques are optimal for isolating this compound?
- Flash chromatography : Use silica gel with a hexane/ethyl acetate gradient (e.g., 9:1 to 4:1) to separate the ester from iodinated byproducts .
- Recrystallization : Optimize solvent pairs (e.g., diethyl ether/pentane) to enhance crystalline yield .
Advanced Research Questions
Q. How can computational tools aid in designing synthetic routes for this compound?
- Retrosynthetic analysis : AI-driven platforms (e.g., Template_relevance Pistachio/Reaxys ) propose routes via β-keto ester intermediates or iodination of preformed esters .
- DFT calculations : Predict regioselectivity for iodination at the 5-position versus competing sites .
- Reaction pathway optimization : Simulate solvent effects (e.g., THF vs. DMF) on reaction kinetics .
Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for this compound?
- Cross-validation : Compare NMR-derived coupling constants with X-ray bond angles to confirm stereochemistry .
- Impurity profiling : Use LC-MS to detect trace iodinated isomers or degradation products that may skew spectral assignments .
- Dynamic NMR : Investigate conformational flexibility (e.g., ester rotamers) causing signal splitting .
Q. How can the compound’s stability under varying storage conditions be systematically evaluated?
- Accelerated degradation studies : Expose the compound to light, humidity, or elevated temperatures (40–60°C) and monitor decomposition via TLC or HPLC .
- Iodine loss analysis : Track iodide release using ion chromatography under acidic/basic conditions .
- Cryogenic storage : Validate stability at –20°C vs. –80°C using periodic NMR checks .
Q. What are the challenges in scaling up multi-step syntheses of this compound?
- Iodination efficiency : Optimize stoichiometry of iodine sources (e.g., N-iodosuccinimide) to minimize waste in large batches .
- Stereocenter retention : Ensure catalytic asymmetric methods (e.g., chiral Pd complexes) maintain enantiomeric excess (ee) >98% at scale .
- Workflow integration : Use continuous flow reactors to improve yield in esterification and iodination steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
